- Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst, Journal of Organic Chemistry, 2020, 85(13), 8732-8739
Cas no 94444-96-9 (5-Methoxy-1H-indazole)
5-Methoxy-1H-indazole structure
Product Name:5-Methoxy-1H-indazole
CAS-Nr.:94444-96-9
MF:C8H8N2O
MW:148.16192150116
MDL:MFCD07781657
CID:61724
PubChem ID:13346860
Update Time:2025-11-02
5-Methoxy-1H-indazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Methoxy-1H-indazole
- : 5-METHOXY-1H-INDAZOLE
- 1H-INDAZOLE,5-METHOXY-
- 5-Methoxy (1H)indazole
- 5-Methoxyindazole
- 1H-Indazole, 5-methoxy-
- 2H-Indazole, 5-methoxy-
- 5-methoxy-indazole
- PubChem11084
- GZWWDKIVVTXLFL-UHFFFAOYSA-N
- BCP27396
- FCH857343
- BDBM50099402
- VI20055
- PB32539
- TRA0083056
- OR110371
- SY020404
- BL004020
- A
- 5-Methoxy-1H-indazole (ACI)
- 5-methoxy-1~{H}-indazole
- MFCD07781657
- SVT
- J-517661
- AKOS005146475
- 94444-96-9
- CS-D0861
- SCHEMBL1141784
- SS-6019
- SCHEMBL18003378
- CHEMBL15739
- AC-29479
- DTXSID20537722
- DB-007066
-
- MDL: MFCD07781657
- Inchi: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
- InChI-Schlüssel: GZWWDKIVVTXLFL-UHFFFAOYSA-N
- Lächelt: N1NC2C(=CC(=CC=2)OC)C=1
Berechnete Eigenschaften
- Genaue Masse: 148.06400
- Monoisotopenmasse: 148.063662883g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 140
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topologische Polaroberfläche: 37.9
- Oberflächenladung: 0
- Tautomerzahl: 2
Experimentelle Eigenschaften
- Dichte: 1.244
- Siedepunkt: 312.5℃ at 760 mmHg
- Flammpunkt: 312.497 °C at 760 mmHg
- Brechungsindex: 1.647
- PSA: 37.91000
- LogP: 1.57150
5-Methoxy-1H-indazole Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Code der Gefahrenkategorie: 22-41
- Sicherheitshinweise: 26-39
- Lagerzustand:Sealed in dry,Room Temperature
5-Methoxy-1H-indazole Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
5-Methoxy-1H-indazole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001417-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
$183.60 | 2023-08-31 | |
| Alichem | A269001417-10g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 10g |
$312.00 | 2023-08-31 | |
| Alichem | A269001417-25g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 25g |
$556.20 | 2023-08-31 | |
| Fluorochem | 092863-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 092863-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
£130.00 | 2022-03-01 | |
| Fluorochem | 092863-10g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 10g |
£224.00 | 2022-03-01 | |
| Fluorochem | 092863-25g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 25g |
£442.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178408-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 97% | 5g |
¥1615.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178408-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 97% | 1g |
¥529.90 | 2023-09-01 | |
| BAI LING WEI Technology Co., Ltd. | 127427-1G |
5-Methoxy-1H-indazole, 97% |
94444-96-9 | 97% | 1G |
¥ 203 | 2022-04-26 |
5-Methoxy-1H-indazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine , Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ; 24 h
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
Referenz
- Preparation of indazole and application of said indazole in synthesis of medicine, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Referenz
- Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
Referenz
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine, Journal of Organic Chemistry, 2006, 71(21), 8166-8172
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles, Advanced Synthesis & Catalysis, 2016, 358(6), 926-939
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; rt; 3 h, rt
Referenz
- Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
Referenz
- Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylate, Synthesis, 2006, (20), 3506-3514
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
Referenz
- A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenones, Tetrahedron, 2014, 70(44), 8413-8418
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSO, Phosphorus, 1993, 74(1-4), 409-10
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform
Referenz
- Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines, Tetrahedron Letters, 2002, 43(15), 2695-2697
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C
Referenz
- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates, Tetrahedron, 2021, 91,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ; 3 h, reflux
Referenz
- Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitors, Heterocycles, 2018, 96(1), 74-85
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid , Ammonium tetrafluoroborate Solvents: Water ; 0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
Referenz
- Discovery and SAR of spirochromane Akt inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
Referenz
- Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Product class 2: 1H- and 2H-indazoles, Science of Synthesis, 2002, 12, 227-324
5-Methoxy-1H-indazole Raw materials
- 4-Methoxy-2-methylaniline
- 2-Hydroxy-5-methoxybenzaldehyde
- Borate(1-),tetrafluoro-
- 5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indazole
- 2-Bromo-5-methoxybenzaldehyde
- (5-methoxy-2-nitrophenyl)methanamine
- 1H-Indazole, 5-methoxy-1-(phenylsulfonyl)-
5-Methoxy-1H-indazole Preparation Products
5-Methoxy-1H-indazole Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:94444-96-9)5-Methoxy-1H-indazole
Bestellnummer:A15924
Bestandsstatus:in Stock
Menge:25.0g/50.0g/100.0g/250.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 16:00
Preis ($):183.0/310.0/527.0/1055.0
Email:sales@amadischem.com
5-Methoxy-1H-indazole Verwandte Literatur
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole
Reinheit:99%/99%/99%/99%
Menge:25.0g/50.0g/100.0g/250.0g
Preis ($):183.0/310.0/527.0/1055.0